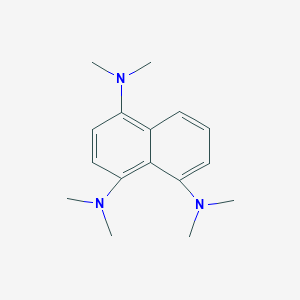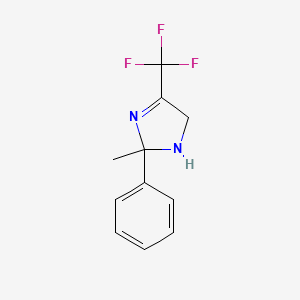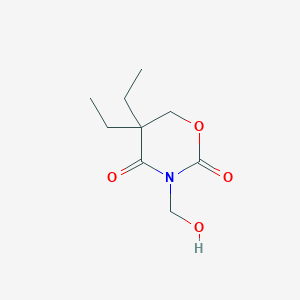![molecular formula C12H7N3O6S B12562710 3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene CAS No. 190083-85-3](/img/structure/B12562710.png)
3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The compound is characterized by the presence of a trinitrophenyl group attached to an ethenyl chain, which is further connected to a thiophene ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene typically involves the reaction of thiophene derivatives with trinitrophenyl compounds. One common method is the Ullmann reaction, which involves the coupling of halogenated thiophenes with trinitrophenyl halides in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties .
Biology and Medicine: It can be used in the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in various electronic devices .
Wirkmechanismus
The mechanism of action of 3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The trinitrophenyl group can form strong interactions with electron-rich sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrophenylthiophene: Similar structure but lacks the ethenyl chain.
2,4,6-Trinitrophenylfuran: Contains a furan ring instead of a thiophene ring.
2,4,6-Trinitrophenylpyrrole: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness: 3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene is unique due to the presence of both the trinitrophenyl group and the ethenyl chain, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors .
Eigenschaften
CAS-Nummer |
190083-85-3 |
|---|---|
Molekularformel |
C12H7N3O6S |
Molekulargewicht |
321.27 g/mol |
IUPAC-Name |
3-[2-(2,4,6-trinitrophenyl)ethenyl]thiophene |
InChI |
InChI=1S/C12H7N3O6S/c16-13(17)9-5-11(14(18)19)10(12(6-9)15(20)21)2-1-8-3-4-22-7-8/h1-7H |
InChI-Schlüssel |
SWLSSTZWGNZPKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)


![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
